2-Propyl-1-benzothiophene
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Overview
Description
2-Propyl-1-benzothiophene is an organic compound with the molecular formula C11H12S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. Benzothiophenes are known for their presence in petroleum-related deposits and their use as starting materials in the synthesis of larger, bioactive structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing benzo[b]thiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, leading to the final product via an S-migration process . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, catalyzed by CuBr/1,10-Phen in an Ullmann cross-coupling reaction .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials under harsh reaction conditions. The development of green and efficient methods for synthesizing these compounds is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of benzo[b]thiophene derivatives can lead to the formation of thiophene 1-oxides.
Reduction: Reduction reactions can modify the sulfur atom or other substituents on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) and trifluoroacetic acid (CF3CO2H) for oxidation reactions.
Reducing agents: Various reducing agents depending on the specific reaction requirements.
Catalysts: Metal catalysts like CuBr and 1,10-Phen for Ullmann cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce thiophene 1-oxides, while substitution reactions can yield a variety of functionalized benzothiophene derivatives .
Scientific Research Applications
2-Propyl-1-benzothiophene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2-propyl- involves various molecular targets and pathways. For instance, the formation of a quaternary spirocyclization intermediate through selective ipso-addition leads to the final product via an S-migration process .
Comparison with Similar Compounds
2-Propyl-1-benzothiophene can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different structural and chemical properties.
Thiophene derivatives:
This compound stands out due to its specific synthetic routes, reaction conditions, and diverse applications in various fields of research and industry.
Properties
CAS No. |
16587-32-9 |
---|---|
Molecular Formula |
C11H12S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
2-propyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
IBJARYHUXSJWRZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2S1 |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2S1 |
Synonyms |
2-PROPYLBENZO[B]THIOPHENE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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